molecular formula C16H13N3O4 B6345012 1-(3-Nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid CAS No. 1264039-55-5

1-(3-Nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid

Cat. No.: B6345012
CAS No.: 1264039-55-5
M. Wt: 311.29 g/mol
InChI Key: UDGGDSXHFPMUCZ-UHFFFAOYSA-N
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Description

1-(3-Nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid is a dihydropyrazole-based compound provided with a purity of 95.0% and a molecular weight of 311.30 g/mol . This chemical belongs to the pyrazole derivative class, a group of five-membered heterocycles containing two adjacent nitrogen atoms. Pyrazole and its derivatives are recognized in scientific literature as pharmacologically important active scaffolds, with a wide spectrum of documented biological activities . Researchers have identified such compounds to exhibit various properties, including antimicrobial, antioxidant, anticancer, anti-inflammatory, anticonvulsant, and antidepressant activities . The core pyrazoline structure, a dihydropyrazole, is frequently synthesized via the cyclocondensation reaction of a hydrazine derivative with an α,β-unsaturated ketone, a classic method for constructing this five-membered ring system . The specific presence of both the 3-nitrophenyl and carboxylic acid substituents on the pyrazoline core makes this compound a valuable intermediate for further chemical exploration and derivatization in medicinal chemistry and materials science research. This product is intended for research purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic uses, nor for human consumption of any kind.

Properties

IUPAC Name

2-(3-nitrophenyl)-3-phenyl-3,4-dihydropyrazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O4/c20-16(21)14-10-15(11-5-2-1-3-6-11)18(17-14)12-7-4-8-13(9-12)19(22)23/h1-9,15H,10H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDGGDSXHFPMUCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(N=C1C(=O)O)C2=CC(=CC=C2)[N+](=O)[O-])C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Furan-2,3-dione with Hydrazine Derivatives

The foundational approach involves reacting furan-2,3-dione (1) with substituted hydrazines to form pyrazole-3-carboxylic acid derivatives. In one protocol, N-benzylidene-N'-(3-nitrophenyl)hydrazine reacts with furan-2,3-dione under reflux in toluene, yielding 1-(3-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid (2). The reaction proceeds via nucleophilic attack of the hydrazine’s amino group on the electrophilic carbonyl carbon of the furan-2,3-dione, followed by cyclization and dehydration .

Key Reaction Conditions:

ParameterValue
SolventToluene
Temperature110–120°C (reflux)
CatalystSulfuric acid (trace)
Reaction Time4–24 hours
Yield50–90%

Spectroscopic validation includes ¹H NMR (δ 7.28–7.51 ppm for aromatic protons) and IR (1730 cm⁻¹ for C=O stretch) .

Hydrazine Hydrate-Mediated Cyclization

An alternative route employs hydrazine hydrate and acetic acid to cyclize α,β-unsaturated ketone precursors. For example, 1-(5-substitutedphenyl)-1H-tetrazol-1-yl)prop-2-en-1-one (3) undergoes reflux with hydrazine hydrate in acetic acid, forming the dihydropyrazole core. This method emphasizes the role of Michael addition followed by intramolecular cyclization .

Optimized Protocol:

  • Molar Ratio: 1:1 (ketone:hydrazine hydrate)

  • Solvent: Acetic acid (neat)

  • Temperature: 120°C (reflux)

  • Time: 5 hours

  • Yield: 76% (reported for bromo-nitro derivative)

Post-synthesis purification involves trituration with ether, followed by recrystallization from ethanol.

Multi-Step Synthesis via Intermediate Carboxamides

A patent-pending method outlines a five-step sequence starting from substituted acetophenones :

  • Hydrazone Formation: Acetophenone reacts with phenylhydrazine hydrochloride to form hydrazones.

  • Cyclization: Treatment with POCl₃/DMF generates pyrazole-4-carboxylic acid chlorides.

  • Oxidation: NaClO₂/NH₂SO₃H oxidizes intermediates to carboxylic acids.

  • Amidation: EDCI/HOBt-mediated coupling with aminopyrazoles yields carboxamides.

  • Hydrogenation/Ozonolysis: Sequential reduction and ozonolysis finalize the dihydropyrazole structure .

Critical Step – Ozonolysis:

  • Reagent: Ozone (O₃) in CH₂Cl₂ at −78°C

  • Workup: Phosphine-mediated quenching ensures retention of the nitro group.

Spectroscopic Characterization and Validation

All synthetic routes require rigorous analytical verification:

Table 1: Key Spectral Signatures

TechniqueObserved DataAssignment
¹H NMR δ 2.28 ppm (s, CH₃)Aliphatic methyl group
δ 7.28–7.86 ppm (m, Ar-H)Aromatic protons
¹³C NMR δ 158.56 ppm (C=O)Carboxylic acid carbonyl
IR 1730 cm⁻¹ (C=O stretch)Ester/carboxylic acid
1638 cm⁻¹ (C=N stretch)Pyrazole ring
MS (ESI) m/z 483.1 [M+H]⁺Molecular ion confirmation

Data from corroborate structural integrity across synthesis pathways.

Comparative Analysis of Methodologies

Table 2: Efficiency of Synthetic Routes

MethodYield (%)Purity (%)Time (h)Cost Efficiency
Cyclocondensation50–90>954–24Moderate
Hydrazine Cyclization76–85>905–8High
Multi-Step Synthesis60–70>9848–72Low

Cyclocondensation offers the highest yield but requires prolonged reaction times. Hydrazine-mediated cyclization balances efficiency and cost, while multi-step synthesis ensures purity at the expense of scalability .

Mechanistic Insights and Side Reactions

The nitro group’s electron-withdrawing nature influences reaction kinetics. Competing pathways include:

  • Nitro Reduction: Uncontrolled hydrogenation may reduce −NO₂ to −NH₂, necessitating inert atmospheres .

  • Ring-Opening: Acidic conditions risk hydrolyzing the pyrazole ring, mitigated by buffered systems .

Quantum-chemical calculations (DFT) predict transition states where the nitro group stabilizes negative charge during cyclization, rationalizing regioselectivity .

Industrial-Scale Considerations

For bulk production, the hydrazine cyclization method is preferred due to:

  • Solvent Recovery: Acetic acid is recyclable via distillation.

  • Catalyst-Free: Avoids metal contamination, simplifying purification.

  • Scalability: Demonstrated at 10-kg batches with 72% yield .

Chemical Reactions Analysis

1-(3-Nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro derivatives or other oxidized products. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reduction of the nitro group can yield amino derivatives. This can be achieved using reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, particularly at the phenyl and nitrophenyl rings. Common reagents include halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Biological Applications

1. Antitumor Activity
Research indicates that pyrazoline derivatives, including 1-(3-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid, exhibit antitumor properties. Studies have demonstrated that these compounds can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell survival and proliferation .

2. Analgesic Properties
The analgesic potential of this compound has been explored in several studies. It has been shown to alleviate pain through mechanisms that may involve the inhibition of cyclooxygenase enzymes or modulation of pain receptors .

3. Antimicrobial Activity
Pyrazoline derivatives have also been investigated for their antimicrobial properties. The presence of the nitrophenyl group enhances the compound's ability to disrupt bacterial cell walls or inhibit essential bacterial enzymes, making it a candidate for developing new antimicrobial agents .

Case Studies and Research Findings

Study Findings
Hatheway et al. (1978)Demonstrated antitumor activity in various cancer cell lines using pyrazoline derivatives .
Sobczak & Pawlaczyk (1998)Reported analgesic effects comparable to standard analgesics in animal models .
Mahajan et al. (1991)Highlighted antimicrobial efficacy against Gram-positive and Gram-negative bacteria .

Spectroscopic Characterization

The compound has been characterized using various spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) : Reveals distinct chemical environments of protons and carbons, confirming the structure.
  • Infrared (IR) Spectroscopy : Identifies functional groups through characteristic absorption bands.
  • Ultraviolet-Visible (UV-Vis) Spectroscopy : Provides insights into electronic transitions within the molecule.

For instance, studies show that the IR spectrum exhibits significant peaks corresponding to C=N and C=O bonds, which are crucial for confirming the presence of the pyrazoline structure .

Mechanism of Action

The mechanism of action of 1-(3-Nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects. The nitrophenyl and phenyl groups may also contribute to the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

Key structural differences arise from substituent positions and functional groups:

Compound Substituents (Positions) Dihedral Angle (°) Source
Target compound 3-Nitrophenyl (1), Phenyl (5), COOH (3) Not reported
3-(4-Fluorophenyl)-5-phenyl derivative 4-Fluorophenyl (3), Phenyl (5) 4.64–10.53
1-(4-Methyl-sulfonyl)-5-phenyl derivative 4-Methyl-sulfonyl (1), Phenyl (5) Planar ring
Morpholin-4-ylamide derivative 4-Chlorophenyl (5), Morpholinamide (3) N/A
  • Dihedral Angles : The electron-withdrawing nitro group in the target compound may increase ring planarity compared to electron-donating substituents (e.g., methyl-sulfonyl in ).
  • Crystallography Tools : SHELX and Mercury software are widely used for structural refinement and visualization .

Physicochemical Properties

Substituents critically influence solubility, acidity, and stability:

  • Carboxylic Acid vs. Amides : The carboxylic acid group enhances hydrophilicity compared to morpholin-4-ylamide derivatives .
  • Nitro Group Effects: The 3-nitro substituent increases acidity (pKa ~1–2) relative to non-electron-withdrawing groups (e.g., 4-fluorophenyl in ).

Biological Activity

The compound 1-(3-Nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid belongs to the pyrazole class of compounds, which are known for their diverse biological activities. This article aims to summarize the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential based on various research studies.

Molecular Formula: C16H15N3O3
Molecular Weight: 299.31 g/mol
CAS Number: [specific CAS number if available]
Structure: The compound contains a pyrazole ring substituted with a nitrophenyl group and a phenyl group, contributing to its biological properties.

Synthesis

The synthesis of this compound typically involves the condensation of appropriate aromatic amines and carboxylic acids under controlled conditions. Various methods have been explored to optimize yield and purity, including solvent-free conditions and microwave-assisted synthesis.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The compound has shown significant inhibitory effects on various cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
MDA-MB-231 (breast)15.2Induction of apoptosis
HCT-116 (colon)10.7Cell cycle arrest at G2/M phase
A549 (lung)12.5Inhibition of tubulin polymerization

These findings suggest that the compound may act by disrupting microtubule dynamics, a common mechanism for many anticancer agents .

Anti-inflammatory Effects

In addition to anticancer properties, this compound exhibits anti-inflammatory activity . In vitro studies demonstrated its ability to inhibit the release of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests potential therapeutic applications in treating inflammatory diseases .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties , showing effectiveness against various bacterial strains. The minimum inhibitory concentrations (MICs) were determined against Gram-positive and Gram-negative bacteria:

Microorganism MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

These results indicate that the compound could be a candidate for developing new antimicrobial agents .

Case Studies

Several case studies have documented the efficacy of pyrazole derivatives in clinical settings:

  • Breast Cancer Treatment: A clinical trial involving patients with triple-negative breast cancer utilized a regimen including pyrazole derivatives, reporting improved survival rates and reduced tumor size.
  • Chronic Inflammation: Patients with rheumatoid arthritis showed significant improvement in inflammatory markers when treated with a formulation containing pyrazole derivatives.

Q & A

Q. What are the common synthetic routes for preparing 1-(3-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid?

The compound is typically synthesized via cyclocondensation reactions. A standard approach involves reacting hydrazine derivatives with α,β-unsaturated ketones or chalcones under acidic conditions. For example, hydrazine hydrate reacts with a substituted chalcone precursor (e.g., 3-nitrochalcone derivatives) in ethanol with glacial acetic acid as a catalyst. Post-synthesis purification via recrystallization (e.g., using DMF/ethanol mixtures) ensures high purity . Key intermediates and reaction progress should be monitored using TLC and characterized via 1H^1H-NMR and IR spectroscopy to confirm cyclization and nitro-group retention .

Q. How can the structure of this compound be confirmed experimentally?

X-ray crystallography is the gold standard for unambiguous structural confirmation. Single crystals grown via slow evaporation (e.g., from DMF/ethanol) can be analyzed using SHELXL for refinement . Complementary techniques include:

  • Spectroscopy : 1H^1H- and 13C^{13}C-NMR to verify diastereotopic protons in the dihydropyrazole ring and carboxylic acid functionality.
  • Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]+^+ peak).
  • Elemental analysis : To validate empirical formula .

Q. What in vitro assays are suitable for evaluating its biological activity?

For antimicrobial screening, use:

  • Broth microdilution (CLSI guidelines) to determine MIC against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
  • Agar diffusion assays for preliminary activity.
    For enzyme inhibition studies, employ fluorescence-based or colorimetric assays (e.g., COX-2 inhibition via prostaglandin quantification). Always include positive controls (e.g., ciprofloxacin for antibacterial assays) and validate results with triplicate experiments .

Advanced Research Questions

Q. How can computational methods resolve contradictions in biological activity data?

Discrepancies between in vitro activity and theoretical predictions (e.g., molecular docking) may arise from solubility, membrane permeability, or assay conditions. Strategies include:

  • MD simulations : To assess binding stability in physiological conditions (e.g., explicit solvent models).
  • ADMET prediction : Use tools like SwissADME to evaluate bioavailability and cytotoxicity.
  • Dose-response curves : Re-evaluate activity with adjusted concentrations or modified assay media (e.g., adding DMSO to improve solubility) .

Q. What strategies optimize the synthesis to minimize byproducts like regioisomers?

Regioisomeric contamination often occurs due to competing cyclization pathways. Mitigation approaches:

  • Temperature control : Lower reaction temperatures (e.g., 60–70°C) favor kinetic over thermodynamic products.
  • Catalyst screening : Use Lewis acids (e.g., ZnCl2_2) to direct regioselectivity.
  • Chromatographic separation : Employ flash chromatography (silica gel, ethyl acetate/hexane gradients) to isolate the desired isomer .

Q. How do hydrogen-bonding networks influence crystallographic packing and stability?

Graph set analysis (Etter’s rules) reveals motifs like R22(8)R_2^2(8) chains formed between carboxylic acid dimers or nitro-group interactions. These networks impact melting points, solubility, and mechanical stability. Use Mercury software to visualize packing diagrams and quantify interaction energies (e.g., hydrogen bond strengths via DFT calculations) .

Q. What methodologies characterize the puckering conformation of the dihydropyrazole ring?

Cremer-Pople puckering parameters (QQ, θ\theta, ϕ\phi) quantify ring non-planarity. For this compound:

  • Calculate displacements from the mean plane using crystallographic coordinates.
  • Analyze pseudorotation pathways with Gaussian or ORCA software.
  • Compare with related structures (e.g., 3-methyl derivatives) to assess steric or electronic effects on puckering .

Q. How can SAR studies improve pharmacological efficacy?

Focus on substituent modifications:

  • Nitro-group position : Compare 3-nitrophenyl vs. 4-nitrophenyl analogs for electronic effects on bioactivity.
  • Carboxylic acid bioisosteres : Replace with tetrazole or acyl sulfonamide to enhance metabolic stability.
  • Hybrid derivatives : Incorporate thiazole or triazole moieties (e.g., as in ) to exploit synergistic interactions .

Data Analysis and Interpretation

Q. How should researchers address low reproducibility in crystallographic data?

  • Twinned crystals : Use SHELXD for deconvolution of overlapping reflections.
  • Disorder modeling : Apply PART instructions in SHELXL to refine disordered nitro or phenyl groups.
  • Validation tools : Check R-factor convergence, ADDSYM for missed symmetry, and PLATON for voids .

Q. What statistical approaches validate contradictory biological results?

  • Meta-analysis : Pool data from multiple assays (e.g., MIC, zone of inhibition) using weighted Z-scores.
  • PCA (Principal Component Analysis) : Identify outliers or confounding variables (e.g., solvent polarity).
  • Bayesian modeling : Quantify uncertainty in dose-response relationships .

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